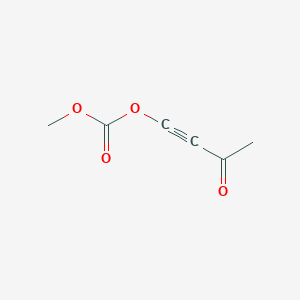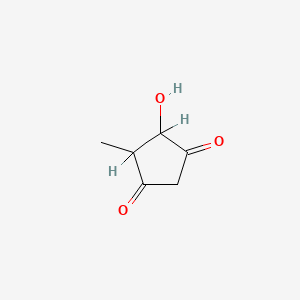![molecular formula C20H15N3 B13952031 2-Amino[1,1'-azobisnaphthalene] CAS No. 59823-87-9](/img/structure/B13952031.png)
2-Amino[1,1'-azobisnaphthalene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino[1,1’-azobisnaphthalene] is an organic compound with the molecular formula C20H15N3 It is a derivative of naphthalene, characterized by the presence of an amino group and an azo linkage between two naphthalene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,1’-azobisnaphthalene] typically involves the diazotization of 2-naphthylamine followed by azo coupling with another molecule of 2-naphthylamine. The reaction conditions generally include:
Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another molecule of 2-naphthylamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Amino[1,1’-azobisnaphthalene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino[1,1’-azobisnaphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base, while sulfonation typically involves sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones derived from the naphthalene units.
Reduction: Hydrazo compounds.
Substitution: Acylated or sulfonated derivatives of 2-Amino[1,1’-azobisnaphthalene].
Wissenschaftliche Forschungsanwendungen
2-Amino[1,1’-azobisnaphthalene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and non-linear optical materials.
Wirkmechanismus
The mechanism of action of 2-Amino[1,1’-azobisnaphthalene] involves its interaction with molecular targets through its amino and azo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminonaphthalene: A simpler analog with a single naphthalene unit.
1,1’-Azobisnaphthalene: Lacks the amino group but contains the azo linkage.
2-Aminoazobenzene: Contains an azo linkage between a benzene and a naphthalene unit.
Uniqueness
2-Amino[1,1’-azobisnaphthalene] is unique due to the presence of both an amino group and an azo linkage between two naphthalene units
Eigenschaften
CAS-Nummer |
59823-87-9 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2 |
InChI-Schlüssel |
STPJPLTUXYKPEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)



![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)





![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)

